An In-Depth Technical Guide to the Structure Elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
An In-Depth Technical Guide to the Structure Elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, an imidazopyridine scaffold, is a key component in a variety of biologically active molecules.[1] The precise characterization and unambiguous structural confirmation of this molecule are paramount for its application in synthesis, pharmacology, and as a reference standard in analytical studies. This guide provides a comprehensive, in-depth overview of the analytical workflow for the structural elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine, grounded in the principles of modern spectroscopic techniques. As a senior application scientist, the following sections will not only detail the "what" but, more importantly, the "why" behind each analytical step, ensuring a thorough understanding of the structure-property relationships.
Molecular Blueprint: An Overview of the Structure
Before delving into the analytical techniques, it is essential to have a theoretical understanding of the target molecule.
Molecular Formula: C₇H₆ClN₃[2] Molecular Weight: 167.60 g/mol [2] Core Structure: A fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a chloro substituent on the pyridine ring and a methyl group on the imidazole ring.
The elucidation process aims to confirm the connectivity of these atoms and the precise location of the substituents.
The Analytical Workflow: A Multi-faceted Approach
The definitive identification of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle.[3] The workflow for elucidating the structure of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine is a systematic process, beginning with elemental and high-resolution mass analysis, followed by a detailed investigation of the molecular framework using spectroscopic methods.
Caption: A logical workflow for the structural elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper
Principle: High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺.
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Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to measure the exact m/z of the molecular ion.
Expected Results and Interpretation:
| Ion | Calculated m/z | Observed m/z |
| [C₇H₆ClN₃+H]⁺ | 168.0323 | ~168.0323 |
The observation of a peak at an m/z value that corresponds to the calculated mass of the protonated molecule with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed in the mass spectrum, with a second peak at [M+2+H]⁺.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."[4]
Experimental Protocol:
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Analysis: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H Stretch | Imidazole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1650-1500 | C=C and C=N Stretch | Aromatic Rings |
| ~850-750 | C-Cl Stretch | Aryl-Chloride |
Interpretation: The presence of a broad absorption in the N-H stretching region is indicative of the imidazole proton. Aromatic C-H stretching vibrations confirm the presence of the heterocyclic rings. The C-Cl stretch provides evidence for the chloro substituent. The collection of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift of a proton is dependent on its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
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Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Analysis: The sample is placed in a high-field NMR spectrometer, and a ¹H NMR spectrum is acquired.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | Imidazole N-H |
| ~8.2 | Doublet | 1H | Aromatic H |
| ~7.5 | Doublet | 1H | Aromatic H |
| ~2.5 | Singlet | 3H | Methyl C-H |
Interpretation:
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The downfield broad singlet corresponds to the acidic imidazole proton.
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The two doublets in the aromatic region are characteristic of the two protons on the pyridine ring. Their coupling constant will indicate their relative positions.
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The singlet at approximately 2.5 ppm is indicative of the methyl group, which has no adjacent protons to couple with.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy detects the resonance of carbon-13 nuclei. The chemical shift of each carbon provides information about its chemical environment (e.g., hybridization, attached electronegative atoms).
Experimental Protocol:
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Analysis: A ¹³C NMR spectrum is acquired, typically with proton decoupling to produce a spectrum with single lines for each unique carbon.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~155 | C=N (Imidazole) |
| ~148 | C (Pyridine, adjacent to N) |
| ~145 | C-Cl (Pyridine) |
| ~140 | C (Imidazole-Pyridine fusion) |
| ~120 | CH (Pyridine) |
| ~115 | CH (Pyridine) |
| ~110 | C (Imidazole-Pyridine fusion) |
| ~15 | CH₃ (Methyl) |
Interpretation: The predicted chemical shifts provide a carbon map of the molecule. The downfield signals correspond to the carbons in the aromatic rings, with those adjacent to nitrogen or chlorine being further downfield. The upfield signal is characteristic of the methyl carbon.
2D NMR Spectroscopy: Connecting the Dots
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their neighboring relationship.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall connectivity of the molecule. For example, correlations from the methyl protons to the C2 and C7a carbons would confirm the position of the methyl group.
Caption: Key predicted HMBC correlations for 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine.
Mass Spectrometry (MS) Fragmentation Analysis: Deconstructing the Molecule
Principle: In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern provides valuable information about the molecule's structure.
Experimental Protocol:
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Ionization: Electron ionization (EI) is often used for fragmentation studies as it imparts more energy to the molecule.
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Analysis: The fragmentation pattern is analyzed in the mass spectrometer.
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z 167).
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Loss of Cl: A fragment corresponding to [M-Cl]⁺.
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Loss of CH₃: A fragment corresponding to [M-CH₃]⁺.
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Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.
By analyzing the masses of the fragments, the different components of the molecule can be identified, further confirming the proposed structure.
Conclusion: A Self-Validating System
The structural elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine is a prime example of a self-validating analytical process. Each piece of data from the various spectroscopic techniques corroborates the others, leading to a single, unambiguous structural assignment. The high-resolution mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR analysis provides the detailed atomic connectivity. The mass spectral fragmentation pattern serves as a final confirmation of the proposed structure. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for all subsequent research and development activities involving this important molecule.
References
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- PubMed. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials.
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers.
- PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- Intertek. Molecular Structure Characterisation and Structural Elucidation.
- ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- ChemicalBook. 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine(929074-44-2) 1 H NMR.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
- YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Parchem. 7-Chloro-2-Methyl-1H-Imidazo[4,5-C]Pyridine.
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![Chemical Structure of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](https://www.chemicalbook.com/CAS/GIF/929074-44-2.gif)
